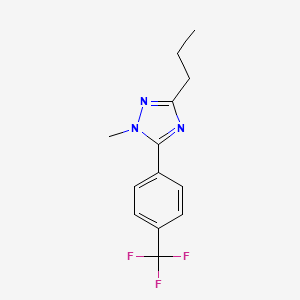

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Description

Properties

CAS No. |

915303-69-4 |

|---|---|

Molecular Formula |

C13H14F3N3 |

Molecular Weight |

269.27 g/mol |

IUPAC Name |

1-methyl-3-propyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazole |

InChI |

InChI=1S/C13H14F3N3/c1-3-4-11-17-12(19(2)18-11)9-5-7-10(8-6-9)13(14,15)16/h5-8H,3-4H2,1-2H3 |

InChI Key |

YTXYGIQWNYHERH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with propylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using methyl isocyanate under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as in the production of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Substituent Effects on Physicochemical Properties

Triazole derivatives exhibit diverse properties based on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity: The trifluoromethyl group in all analogs increases hydrophobicity, improving membrane permeability . However, the propyl chain in the target compound may reduce solubility compared to smaller substituents (e.g., methyl or amino groups) .

- Biological Activity: Amino or morpholino substituents (e.g., ) correlate with specific receptor interactions, whereas the target compound’s propyl group may prioritize non-polar interactions.

Critical Analysis of Structural Advantages and Limitations

- Advantages of Target Compound:

- Metabolic Stability : The CF₃ group resists oxidative degradation.

- Tunability : Propyl and methyl groups offer sites for further functionalization.

- Limitations: Solubility: Larger alkyl chains may necessitate formulation adjustments for bioavailability.

Q & A

What are the standard synthetic routes for 1-Methyl-3-propyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example:

- Step 1: React ethyl N-(acyl)acetamidate with substituted phenylhydrazine in the presence of triethylamine (as a base) in a polar aprotic solvent (e.g., CH₃CN) at reflux .

- Step 2: Optimize yield by controlling stoichiometry (e.g., 1:1.1 molar ratio of amidate to hydrazine) and reaction time (12–24 hours). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.

- Alternative Route: Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.